molecular formula C19H20ClNO2 B12279911 Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate CAS No. 438492-34-3

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12279911
CAS No.: 438492-34-3
M. Wt: 329.8 g/mol
InChI Key: JLPPICQAWSOLCD-UHFFFAOYSA-N
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Description

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C20H20ClNO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and a chlorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzylamine derivative with a chlorophenyl-substituted pyrrolidine carboxylate ester. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods may also include additional steps for purification and quality control to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the chlorophenyl group plays a crucial role in the desired effects.

Properties

CAS No.

438492-34-3

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3

InChI Key

JLPPICQAWSOLCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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